FITC-labelled Keap1-Nrf2 probe
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Overview
Description
The FITC-labelled Keap1-Nrf2 probe is a fluorescent peptide used to study the interaction between Keap1 and Nrf2 proteins. This probe is particularly valuable in fluorescence polarization displacement assays and time-resolved fluorescence resonance energy transfer (TR-FRET) assays to assess the binding affinities of Nrf2 peptide inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The FITC-labelled Keap1-Nrf2 probe is synthesized by attaching a fluorescein isothiocyanate (FITC) molecule to the N-terminal leucine of the Keap1-Nrf2 peptide sequence. The peptide sequence is LDEETGEFL, with modifications including FITC-Leu at the N-terminus and a C-terminal amide . The synthesis involves standard solid-phase peptide synthesis (SPPS) techniques, followed by FITC conjugation under mild basic conditions to ensure the integrity of the peptide .
Industrial Production Methods
Industrial production of the this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are used for SPPS, and the FITC conjugation is performed in large reactors. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥90% .
Chemical Reactions Analysis
Types of Reactions
The FITC-labelled Keap1-Nrf2 probe primarily undergoes substitution reactions during its synthesis, where the FITC molecule is attached to the peptide. It is relatively stable and does not undergo significant oxidation or reduction under normal laboratory conditions .
Common Reagents and Conditions
Reagents: Fluorescein isothiocyanate, protected amino acids, coupling reagents (e.g., HBTU, HATU), and deprotection reagents (e.g., trifluoroacetic acid).
Conditions: Mild basic conditions for FITC conjugation, standard SPPS conditions for peptide synthesis.
Major Products
The major product of the synthesis is the FITC-labelled Keap1-Nrf2 peptide with a molecular weight of 1440.5 g/mol and a chemical formula of C67H81N11O23S .
Scientific Research Applications
The FITC-labelled Keap1-Nrf2 probe is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary applications include:
Fluorescence Polarization Displacement Assays: Used to measure the binding affinities of Nrf2 peptide inhibitors
TR-FRET Assays: Employed to study protein-protein interactions and the dynamics of the Keap1-Nrf2 interaction
Drug Discovery: Utilized in high-throughput screening to identify potential inhibitors of the Keap1-Nrf2 interaction, which is crucial for developing therapies for oxidative stress-related diseases
Biological Studies: Helps in understanding the regulatory mechanisms of the Keap1-Nrf2 pathway, which plays a vital role in cellular defense against oxidative stress
Mechanism of Action
The FITC-labelled Keap1-Nrf2 probe functions by binding to the Kelch domain of the Keap1 protein, mimicking the natural interaction between Keap1 and Nrf2. This binding can be monitored using fluorescence-based assays, allowing researchers to study the dynamics of the Keap1-Nrf2 interaction and the effects of potential inhibitors . The Keap1-Nrf2 pathway is crucial for regulating the expression of antioxidant response element (ARE)-driven genes, which are involved in cellular defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Biotin-labelled Keap1-Nrf2 probe: Another peptide probe used for studying the Keap1-Nrf2 interaction, but labeled with biotin instead of FITC.
Rhodamine-labelled Keap1-Nrf2 probe: Similar to the FITC-labelled probe but uses rhodamine as the fluorescent label.
Uniqueness
The FITC-labelled Keap1-Nrf2 probe is unique due to its high binding affinity (Kd = 22.3 nM) and its suitability for fluorescence-based assays, which provide high sensitivity and specificity . The green fluorescence emitted by FITC (λabs 495 nm, λem 525 nm) is also advantageous for multiplexing with other fluorescent probes .
Properties
Molecular Formula |
C67H81N11O24 |
---|---|
Molecular Weight |
1424.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamoylamino]-4-methylpentanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H81N11O24/c1-31(2)23-45(57(68)91)74-62(96)47(25-34-9-7-6-8-10-34)75-58(92)42(17-20-52(83)84)71-51(82)30-69-64(98)56(33(5)79)78-60(94)44(19-22-54(87)88)72-59(93)43(18-21-53(85)86)73-63(97)48(29-55(89)90)76-61(95)46(24-32(3)4)77-66(100)70-35-11-14-39-38(26-35)65(99)102-67(39)40-15-12-36(80)27-49(40)101-50-28-37(81)13-16-41(50)67/h6-16,26-28,31-33,42-48,56,79-81H,17-25,29-30H2,1-5H3,(H2,68,91)(H,69,98)(H,71,82)(H,72,93)(H,73,97)(H,74,96)(H,75,92)(H,76,95)(H,78,94)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H2,70,77,100)/t33-,42+,43+,44+,45+,46+,47+,48+,56+/m1/s1 |
InChI Key |
MNPXCJGREQORRX-HDFZMCSMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
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